Home > Products > Screening Compounds P6413 > beta-Endorphin (1-31)
beta-Endorphin (1-31) - 59887-17-1

beta-Endorphin (1-31)

Catalog Number: EVT-354466
CAS Number: 59887-17-1
Molecular Formula: C155H250N42O44S
Molecular Weight: 3438 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 31-amino acid peptide that is the C-terminal fragment of BETA-LIPOTROPIN. It acts on OPIOID RECEPTORS and is an analgesic. Its first four amino acids at the N-terminal are identical to the tetrapeptide sequence of METHIONINE ENKEPHALIN and LEUCINE ENKEPHALIN.
Source

Beta-Endorphin is synthesized in the pituitary gland and is released into the bloodstream during stress or pain. It is derived from proopiomelanocortin, a precursor protein that also produces other important peptides such as adrenocorticotropic hormone and melanocyte-stimulating hormones.

Classification

Beta-Endorphin (1-31) is classified as an opioid peptide. Opioid peptides are further categorized into three main classes based on their structure:

  • Enkephalins
  • Dynorphins
  • Endorphins

Beta-Endorphin specifically falls under the endorphin category, which is known for its potent analgesic properties.

Synthesis Analysis

Methods

The synthesis of Beta-Endorphin (1-31) can be achieved through various methods, including:

  • Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a solid support, allowing for the formation of peptide bonds while removing protective groups at each step.
  • Liquid-phase synthesis: This approach involves synthesizing peptides in solution, which can be advantageous for larger peptides but may require extensive purification steps.

Technical Details

In solid-phase synthesis, the process typically starts with attaching the C-terminal amino acid to a resin. The peptide chain is built from the C-terminus to the N-terminus by coupling amino acids in their protected forms. The final product is cleaved from the resin and deprotected to yield Beta-Endorphin (1-31).

Molecular Structure Analysis

Structure

Beta-Endorphin (1-31) has a specific sequence of amino acids that defines its structure and function. The primary structure consists of 31 amino acids, with a notable sequence that includes several hydrophobic and hydrophilic residues that contribute to its interaction with opioid receptors.

Data

The molecular formula for Beta-Endorphin (1-31) is C131H169N33O28C_{131}H_{169}N_{33}O_{28}. Its molecular weight is approximately 3,200 Da.

Chemical Reactions Analysis

Reactions

Beta-Endorphin can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. Hydrolysis can lead to the breakdown of peptide bonds under acidic or basic conditions, while oxidation may occur at cysteine residues if present.

Technical Details

In laboratory settings, reactions involving Beta-Endorphin often focus on its binding interactions with opioid receptors rather than traditional chemical transformations. These interactions can be studied using radiolabeled ligands or receptor binding assays.

Mechanism of Action

Process

Beta-Endorphin (1-31) exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor subtype. This binding triggers a cascade of intracellular events that result in analgesia and modulation of emotional responses.

Data

Studies have shown that Beta-Endorphin has a high affinity for mu-opioid receptors, leading to significant pain relief and an increase in feelings of well-being. This mechanism is crucial in understanding how endogenous opioids function within the body during stress or injury.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Endorphin (1-31) is typically a white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions but may degrade over time if not stored properly.

Chemical Properties

The peptide is sensitive to extreme pH levels and temperature changes, which can lead to denaturation or loss of biological activity. Its stability can be enhanced by storing it at low temperatures and avoiding repeated freeze-thaw cycles.

Applications

Scientific Uses

Beta-Endorphin (1-31) has several applications in scientific research:

  • Pain management studies: Investigating its role as an analgesic agent.
  • Neuroscience research: Understanding its effects on mood regulation and stress response.
  • Pharmacological studies: Exploring potential therapeutic uses in treating conditions such as depression and chronic pain disorders.
Biosynthesis and Post-Translational Processing of β-Endorphin (1-31)

Pro-Opiomelanocortin (POMC) Cleavage Mechanisms

β-Endorphin (1-31) originates from the larger precursor protein pro-opiomelanocortin (POMC), a polypeptide that undergoes tightly regulated proteolytic cleavage to yield biologically active peptides. POMC contains multiple paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) that serve as recognition sites for endoproteases. The generation of β-endorphin (1-31) specifically requires cleavage at the C-terminal end of the β-lipotropin (β-LPH) segment of POMC, liberating β-endorphin (1-31) from the residue range 104–134 in human POMC [2] [4]. This process is sequential: initial cleavage by prohormone convertase 1 (PC1) releases β-LPH and adrenocorticotropic hormone (ACTH) from POMC. Subsequent cleavage of β-LPH by prohormone convertase 2 (PC2) yields γ-lipotropin (γ-LPH) and β-endorphin (1-31) [2] [3]. Crucially, the integrity of the paired basic residues flanking β-endorphin (1-31) within POMC is essential for its accurate liberation.

Table 1: Key Cleavage Sites in POMC for β-Endorphin (1-31) Generation

PrecursorCleavage SiteProduct LiberatedEnzyme Responsible
POMC(Lys/Arg)-Arg²⁷⁹β-Lipotropin (β-LPH)PC1
β-LPH(Arg/Lys)-Arg¹⁰⁰γ-Lipotropin (γ-LPH)PC2
β-LPH(Lys/Arg)-Arg¹⁰⁸β-Endorphin (1-31)PC2
β-Endorphin (1-31)Lys²⁹-Lys³⁰-Gly³¹Potential C-terminal truncationCarboxypeptidases

Note: Amino acid numbering based on human POMC sequence [2] [5].

Tissue-Specific Processing Pathways

The final form of β-endorphin is highly dependent on tissue-specific expression of processing enzymes. In the anterior pituitary, where PC1 is the dominant convertase, β-endorphin (1-31) is the primary end-product (~58–75% of total β-endorphin immunoreactivity) [1] [5]. Minor amounts of β-endorphin (1-27) and β-endorphin (1–26) are also detected. Conversely, the intermediate pituitary (in species possessing this lobe) and specific brain regions (e.g., hypothalamus, nucleus tractus solitarius) express high levels of PC2. This results in extensive processing of β-endorphin (1-31) into shorter, often N-acetylated, forms like β-endorphin (1-27), β-endorphin (1-26), and N-acetyl-β-endorphin, which exhibit reduced or altered opioid receptor activity [3] [5] [6]. Human hypothalamus processing mirrors the anterior pituitary pattern, with β-endorphin (1-31) constituting approximately 58.4% of total immunoreactivity, alongside significant amounts of β-endorphin (1-27) (13.4%) and β-endorphin (1-26) (13.1%), but minimal acetylated forms [1].

Table 2: Tissue-Specific Distribution of β-Endorphin Forms

TissueDominant Processing EnzymePrimary β-Endorphin Form(s)Relative Abundance (%)Key References
Anterior Pituitary (Mammals)PC1β-Endorphin (1-31)~58-75% [1] [5]
Intermediate Pituitary (Mammals)PC2β-Endorphin (1-27), β-Endorphin (1-26), N-Acetylated formsHigh (β-End 1-31 <10%) [3] [5]
Hypothalamus (Human)PC1/PC2 blendβ-Endorphin (1-31)58.4 ± 5.4% [1]
β-Endorphin (1-27)13.4 ± 1.2% [1]
β-Endorphin (1-26)13.1 ± 1.6% [1]
Arcuate Nucleus (Brain)PC2Mix including shorter formsVariable [2] [4]
Immune Cells (Inflammation)Inflammatory peptidasesN-terminal fragments (e.g., 1-9, 1-17)Dominant fragments [9] [10]

Enzymatic Regulation by Prohormone Convertases (PC1/PC2)

PC1 and PC2 are calcium-dependent serine endoproteases belonging to the subtilisin/kexin family. They are pivotal in determining the final β-endorphin peptide profile:

  • PC1 (PC3): Predominantly expressed in the anterior pituitary, corticotropes, and specific hypothalamic neurons. PC1 cleaves POMC at sites liberating ACTH and β-LPH. It also performs the initial cleavage of β-LPH to generate β-endorphin (1-31) as the major end-product. PC1 processing alone is insufficient to generate significant amounts of shorter β-endorphins like (1-27) or (1-26) [2] [3].
  • PC2: Highly expressed in the intermediate pituitary (where present), pancreatic α-cells, and specific brain regions (e.g., arcuate nucleus POMC neurons). PC2 cleaves β-LPH to release β-endorphin (1-31) and further processes β-endorphin (1-31) itself. PC2 cleaves β-endorphin (1-31) at the dibasic site (Lys²⁷-Lys²⁸-Arg²⁹ in some species, variations exist) to yield β-endorphin (1-27) and the tripeptide Gly-Gln-Gly. β-Endorphin (1-27) can be further truncated to β-endorphin (1-26) by carboxypeptidase activity [3] [6]. Gene-targeted mice lacking functional PC2 exhibit a profound disruption in β-endorphin processing: β-endorphin (1-31) is the predominant form in the hypothalamus and amygdala, with minimal generation of β-endorphin (1-27) or (1-26), accompanied by an accumulation of β-LPH and intermediates [3]. This confirms PC2 is essential for C-terminal shortening of β-endorphin (1-31) in tissues where it is expressed.

Impact of Carboxypeptidase-E (CPE) on β-Endorphin Maturation

Following endoproteolytic cleavage by PC1/PC2, the nascent peptides often possess C-terminal basic residues (Lys or Arg). Carboxypeptidase-E (CPE), also known as carboxypeptidase H (CPH), is an exopeptidase that removes these basic residues, generating mature peptides with C-terminal amide groups or exposing glycine residues for peptidylglycine α-amidating monooxygenase (PAM) action. While CPE is crucial for the maturation of many neuropeptides (e.g., insulin, enkephalins), its role in β-endorphin (1-31) maturation appears less stringent. Studies using Cpefat/Cpefat mice, which lack functional CPE, reveal a surprising finding: these mice actually produce greater quantities of β-endorphin (1-31) compared to wild-type mice [4] [8]. This indicates that while CPE might process other POMC-derived peptides or potentially trim intermediates, it is not essential for the production of bioactive β-endorphin (1-31). The primary endoproteolytic cleavages by PC1/PC2 are sufficient to liberate functional β-endorphin (1-31). However, CPE is likely involved in the maturation of shorter forms like β-endorphin (1-27) to β-endorphin (1-26) by removing the C-terminal Lys residue exposed after PC2 cleavage [5].

Table 3: Key Enzymes in β-Endorphin (1-31) Biosynthesis and Processing

EnzymeTypePrimary Function in β-Endorphin PathwayEssential for β-End (1-31)?Impact of Deficiency
Prohormone Convertase 1 (PC1/PC3)Endoprotease (Serine)Cleaves POMC → ACTH + β-LPH; Cleaves β-LPH → β-End (1-31)Yes (in anterior pituitary pathway)Blocks β-End (1-31) generation from β-LPH; Accumulation of POMC intermediates
Prohormone Convertase 2 (PC2)Endoprotease (Serine)Cleaves β-LPH → β-End (1-31); Cleaves β-End (1-31) → β-End (1-27) (+ Gly-Gln-Gly)Yes (for shorter forms)Accumulation of β-LPH and β-End (1-31); Loss of β-End (1-27)/(1-26)
Carboxypeptidase-E (CPE/CPH)Exopeptidase (Metallo)Removes C-terminal basic residues (Lys/Arg) from endoprotease-cleaved intermediatesNo (β-End 1-31 production increased)Increased β-End (1-31); Altered processing of other peptides
N-Acetyltransferase (NAT)TransferaseAcetylates N-terminus of β-Endorphin formsN/ALoss of acetylated forms (e.g., in intermediate pituitary)
Peptidylglycine α-Amidating Monooxygenase (PAM)MonooxygenaseAmidiates C-terminal Gly (if exposed)Not typically involved for β-EndN/A

Properties

CAS Number

59887-17-1

Product Name

beta-Endorphin (1-31)

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C155H250N42O44S

Molecular Weight

3438 g/mol

InChI

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1

InChI Key

HQALISCIMNBRAE-XJTHNYJFSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Synonyms

eta Endorphin
beta-Endorphin
beta-Endorphin (1-31)
Endorphin, beta

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.